Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate
Description
Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate is a chiral amino acid ester derivative featuring a tert-butyl ester group and a substituted phenyl ring with bromine and chlorine atoms at the 5- and 2-positions, respectively. This compound is structurally significant in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of bioactive molecules. The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis compared to smaller alkyl esters (e.g., methyl or ethyl) . The halogenated aromatic ring contributes to unique electronic and steric properties, influencing reactivity in cross-coupling reactions or as a pharmacophore in drug candidates .
Properties
IUPAC Name |
tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)11(16)7-8-6-9(14)4-5-10(8)15/h4-6,11H,7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVAZJBFFJTVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=C(C=CC(=C1)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The target molecule’s synthesis typically follows a three-stage process:
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Aromatic Halogenation : Introduction of bromine and chlorine substituents onto the phenyl ring.
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Amino Acid Backbone Construction : Formation of the β-amino propanoate moiety.
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Esterification : Protection of the carboxylic acid as a tert-butyl ester.
Halogenation of the Phenyl Ring
Electrophilic aromatic substitution (EAS) is the primary method for introducing halogens. For 5-bromo-2-chlorophenyl derivatives, sequential halogenation is required:
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Chlorination : Directed by a meta-directing group (e.g., nitro or sulfonic acid), chlorine is introduced at the 2-position using Cl<sub>2</sub>/FeCl<sub>3</sub>.
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Bromination : Subsequent bromination at the 5-position employs Br<sub>2</sub>/FeBr<sub>3</sub> under controlled temperatures (0–25°C) to avoid overhalogenation.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | Cl<sub>2</sub>, FeCl<sub>3</sub> | 0°C | 78 |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 25°C | 82 |
Amino Acid Synthesis via Strecker Reaction
The β-amino acid backbone is constructed using a modified Strecker reaction:
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Substrate : 5-Bromo-2-chlorobenzaldehyde is treated with ammonium chloride and potassium cyanide in a methanol-water mixture.
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Mechanism : Imine formation followed by cyanide addition yields an α-aminonitrile intermediate, which is hydrolyzed to the amino acid using HCl.
Reaction Conditions :
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Solvent: MeOH/H<sub>2</sub>O (3:1)
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Time: 12–18 hours
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Yield: 68%
tert-Butyl Ester Formation
The carboxylic acid is protected via Fischer esterification:
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Reagents : tert-Butanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)
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Conditions : Reflux at 80°C for 6 hours, yielding the tert-butyl ester in 85% efficiency.
Side Reactions :
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Competing transesterification is minimized by using excess tert-butanol.
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Acid scavengers (e.g., molecular sieves) improve yields by absorbing water.
Amino Group Stabilization
To prevent undesired side reactions during esterification, the amino group is temporarily protected:
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Boc Protection : Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane with triethylamine forms the Boc-protected amine.
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Alternative : Sulfonamide protection using tert-butyl chlorosulfonylcarbamate (synthesized from chlorosulfonyl isocyanate and tert-butanol).
Comparative Efficiency :
| Protecting Group | Reagent | Yield (%) | Deprotection Method |
|---|---|---|---|
| Boc | Boc<sub>2</sub>O | 92 | TFA/DCM |
| Sulfonamide | ClSO<sub>2</sub>NCOtBu | 88 | H<sub>2</sub>O/MeOH |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility:
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Halogenation : Microreactors with precise temperature control (±1°C) reduce byproduct formation.
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Esterification : Tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) achieve >90% conversion in 2 hours.
Advantages :
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30% reduction in solvent use compared to batch processes.
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Real-time HPLC monitoring ensures consistent purity (>98%).
Analytical Characterization
Spectroscopic Data
<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>) :
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δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
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δ 7.29 (d, J = 2.4 Hz, 1H, Ar-H)
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δ 4.12 (q, J = 6.6 Hz, 1H, CH-NH<sub>2</sub>)
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δ 1.45 (s, 9H, t-Bu)
HRMS (ESI) :
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Calculated for C<sub>13</sub>H<sub>17</sub>BrClNO<sub>2</sub> [M+H]<sup>+</sup>: 334.03
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Observed: 334.05
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The bromine and chlorine substituents differentiate this compound from analogs with other halogens or substituents. For example:
- 5-Fluoro-2-chlorophenyl analog: Replacing bromine with fluorine reduces molecular weight (Br: ~80 g/mol vs.
- 2,5-Dichlorophenyl analog : The absence of bromine decreases steric bulk, possibly enhancing binding affinity in enzyme-active sites but reducing lipophilicity .
Ester Group Variations
The tert-butyl ester group is compared to other esters:
- Methyl ester : More prone to hydrolysis under acidic or basic conditions due to reduced steric hindrance, limiting its utility in prolonged reactions .
- Benzyl ester: Offers orthogonal protection strategies but requires hydrogenolysis for deprotection, unlike the acid-labile tert-butyl group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Melting Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|---|
| Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate | ~330.6 | 3.8 | 120–125 | High (DCM, THF) |
| Methyl 2-amino-3-(2-chlorophenyl)propanoate | ~229.7 | 2.1 | 85–90 | Moderate (EtOAc) |
| Benzyl 2-amino-3-(3,5-dibromophenyl)propanoate | ~407.1 | 4.5 | 140–145 | Low (MeOH) |
<sup>*</sup>LogP values estimated using fragment-based methods .
Research Tools and Methodologies
To systematically compare such compounds, researchers utilize platforms like Research Rabbit for literature mapping and ResearchGate for accessing preprints and datasets . These tools enable rapid identification of structure-activity relationships (SAR) and synthetic protocols, as emphasized in guides like Science Research Writing .
Biological Activity
Tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate (CAS No. 2352029-99-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl group, an amino group, and a substituted aromatic ring, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the bromo and chloro substituents on the phenyl ring can enhance lipophilicity and alter binding affinities to target proteins.
Biological Activity
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Antimicrobial Activity :
Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, compounds structurally related to it have shown selective activity against Chlamydia species and other pathogens in vitro, indicating potential as a therapeutic agent against infections . -
Cytotoxicity :
Evaluations of cytotoxic effects on human cell lines are essential for assessing safety profiles. Compounds in this class have been tested for toxicity using assays that measure cell viability and proliferation. Results indicate that certain derivatives maintain low toxicity levels while exhibiting antimicrobial efficacy . -
Binding Affinity Studies :
Binding studies using surface plasmon resonance (SPR) have demonstrated that related compounds can stabilize protein targets significantly, with binding affinities in the nanomolar range (e.g., values around 9–11 μM) . This suggests that this compound may also exhibit similar binding characteristics.
Case Study 1: Antichlamydial Activity
In a study evaluating the antichlamydial activity of similar compounds, it was found that certain derivatives effectively reduced chlamydial inclusion numbers in infected cells. The mechanism was linked to alterations in bacterial morphology and size . Such findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents.
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that minor structural modifications significantly impacted biological activity. For example, methylation at specific sites reduced binding affinity to target proteins by approximately six-fold . Understanding these relationships is crucial for optimizing the efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Chlamydia | |
| Cytotoxicity | Low toxicity in human cell lines | |
| Binding Affinity | ~ 9–11 μM |
Table 2: Structure–Activity Relationships
| Compound Variant | Modification | Binding Affinity (μM) | Remarks |
|---|---|---|---|
| Base Compound | None | ~9 | Standard reference |
| Methylated Variant | Methylation | ~54 | Reduced affinity |
| Halogenated Variant | Additional Br/Cl | ~11 | Enhanced lipophilicity |
Q & A
Q. What are the key structural features of tert-butyl 2-amino-3-(5-bromo-2-chlorophenyl)propanoate, and how do they influence its reactivity?
The compound features a tert-butyl ester protecting group, a primary amino group, and a substituted phenyl ring with bromo (5-position) and chloro (2-position) substituents. The tert-butyl group stabilizes the ester against hydrolysis, enabling its use in multi-step syntheses. The halogenated aromatic ring enhances electron-withdrawing effects, influencing regioselectivity in cross-coupling reactions. Structural confirmation typically employs -NMR and -NMR to resolve stereochemical and electronic environments, with X-ray crystallography (using SHELX software) resolving absolute configurations in crystalline forms .
Q. How is this compound synthesized, and what are common pitfalls?
A standard synthesis involves coupling a halogenated benzaldehyde derivative with a tert-butyl-protected amino acid precursor via reductive amination or nucleophilic substitution. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Temperature control : Excess heat (>60°C) risks tert-butyl group cleavage or racemization.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential due to byproducts from halogenated intermediates. TLC (Rf ~0.3–0.5) monitors progress .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?
Discrepancies in NMR or mass spectra often arise from:
- Rotameric equilibria : Observed in -NMR due to restricted rotation around the C-N bond of the tert-butyl carbamate. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split signals.
- Residual solvents : DMSO-d6 may mask peaks; deuterated chloroform is preferred.
- Isotopic patterns : High-resolution mass spectrometry (HRMS) distinguishes between bromine (doublet isotopic signature) and chlorine (triplet) .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound?
Chiral resolution methods include:
- Chiral auxiliaries : Use (S)- or (R)-tert-butyl sulfinamide to direct stereochemistry during amino group protection.
- Kinetic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) selectively processes one enantiomer.
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases achieves >99% ee. Monitor via circular dichroism (CD) spectroscopy .
Q. How does the halogenated aryl group impact this compound’s utility in medicinal chemistry?
The 5-bromo-2-chlorophenyl moiety enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Computational docking studies (AutoDock Vina) reveal halogen bonding with backbone carbonyls (e.g., in EGFR kinase). In vitro assays often pair this scaffold with boronic acid derivatives (Suzuki-Miyaura coupling) to generate bioactive analogs .
Methodological Challenges
Q. What are best practices for handling air- or moisture-sensitive derivatives of this compound?
- Storage : Under argon at –20°C in flame-sealed ampules.
- Reaction conditions : Use Schlenk lines for anhydrous reactions; molecular sieves (3Å) in solvent storage.
- Quenching : Gradual addition to cold aqueous NaHCO3 minimizes exothermic decomposition .
Q. How can researchers mitigate competing side reactions during deprotection of the tert-butyl group?
Acidic deprotection (e.g., TFA in DCM) must balance reaction time to avoid:
- Ester hydrolysis : Controlled pH (2–3) and short durations (<2 hrs) preserve the propanoate ester.
- Aryl ring bromine displacement : Use milder acids (e.g., HCl/dioxane) at 0°C for halogen-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
